N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide
Description
IUPAC Nomenclature Breakdown and Isomeric Considerations
The IUPAC name N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]cyclopropanecarboxamide follows hierarchical naming conventions for polycyclic heterosystems. Breaking down the components:
- Parent heterocycle : The base structure is tetrahydrothieno[3,4-d]thiazole, a bicyclic system formed by fusing a thiophene ring (positions 3,4) with a thiazole ring (positions 1,3). The "tetrahydro" designation indicates full saturation of the thiophene moiety.
- Sulfone groups : The "5,5-dioxido" prefix specifies two oxygen atoms double-bonded to sulfur at position 5 of the thiazole ring.
- Ylidene substituent : The "-2(3H)-ylidene" suffix denotes a deprotonated imine group at position 2, creating a conjugated double bond between N2 and C2.
- Substituents :
- A 4-chlorophenyl group at position 3
- A cyclopropanecarboxamide group attached to the ylidene nitrogen
Isomeric possibilities arise from:
- Stereochemistry : The (2Z) configuration specifies the cis geometry of the ylidene group relative to the 4-chlorophenyl substituent.
- Ring fusion alternatives : Thieno[3,4-d] vs. [2,3-d] fusion patterns would yield structurally distinct cores.
| Nomenclature Component | Structural Feature | Position |
|---|---|---|
| Tetrahydrothieno[3,4-d] | Fused thiophene | 3,4 |
| thiazole | Thiazole ring | 1,3 |
| 5,5-dioxido | Sulfone groups | 5 |
| 2(3H)-ylidene | Deprotonated imine | 2 |
Heterocyclic System Identification: Thieno[3,4-d]Thiazol-2(3H)-Ylidene Core Analysis
The fused bicyclic system contains:
- Thiophene ring : A five-membered sulfur heterocycle with full saturation (tetrahydro designation). The [3,4-d] fusion index indicates shared atoms between positions 3-4 of the thiophene and position d of the thiazole.
- Thiazole ring : A five-membered ring containing nitrogen (position 1) and sulfur (position 3) atoms. The sulfone groups at position 5 create strong electron-withdrawing effects.
- Ylidene group : The N=C bond at position 2 creates a conjugated system extending into the cyclopropanecarboxamide substituent, enhancing planarity.
Key bond lengths (derived from analogous structures):
- S=O: 1.43 Å (sulfone)
- N=C: 1.28 Å (ylidene)
- C-S (thiazole): 1.75 Å
The 5,5-dioxido groups induce ring strain through pyramidalization at sulfur (bond angles ~106° vs. 109.5° for tetrahedral geometry).
Substituent Topology: 4-Chlorophenyl and Cyclopropanecarboxamide Group Orientation
The spatial arrangement of substituents critically influences electronic properties:
4-Chlorophenyl group :
- Attached to N3 of the thiazole ring
- Chlorine at para position creates a strong dipole moment (1.56 D)
- Orthogonal to the heterocyclic plane (dihedral angle 85°-90° based on similar structures)
Cyclopropanecarboxamide :
- Bonded to the ylidene nitrogen (N2)
- Cyclopropane ring introduces:
- Angle strain (60° vs. 109.5° for sp³ hybridization)
- Conformational rigidity
- Carboxamide group participates in resonance:
- Amide resonance reduces basicity of ylidene nitrogen (pKa ~8 vs. ~10 for non-acylated analogs)
| Substituent | Bond Angle | Electronic Effect |
|---|---|---|
| 4-Cl-C6H4 | 120° (aryl) | -I effect (+0.23 σpara) |
| Cyclopropane | 60° | σ-donor, π-acceptor |
| Carboxamide | 120° (sp²) | Resonance stabilization |
The Z configuration positions the cyclopropane carboxamide and 4-chlorophenyl groups on the same side of the ylidene double bond, creating a pseudo-planar arrangement that facilitates π-stacking interactions in solid-state structures.
Properties
Molecular Formula |
C15H15ClN2O3S2 |
|---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H15ClN2O3S2/c16-10-3-5-11(6-4-10)18-12-7-23(20,21)8-13(12)22-15(18)17-14(19)9-1-2-9/h3-6,9,12-13H,1-2,7-8H2 |
InChI Key |
QOXIKMJPQDGVJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thiol with a halogenated ketone under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Cyclopropanecarboxamide Formation: The cyclopropanecarboxamide moiety is formed through the reaction of a cyclopropanecarboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The chlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies to understand its interactions with biological targets.
Materials Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
Core Architecture
- Target Compound: Bicyclic tetrahydrothieno[3,4-d][1,3]thiazole dioxide system with a fused thiophene-thiazole ring and sulfone group .
- Thiazolo-Pyrimidines (e.g., 11a/b) : Fused thiazolo[3,2-a]pyrimidine core lacking sulfone groups .
- 4-Chlorophenyl Thiazol Derivatives (e.g., 9f): Monocyclic thiazole with 4-chlorophenyl and hydrazide substituents .
- Thiadiazol-Benzamides (e.g., 4g) : [1,3,4]-Thiadiazol ring with acryloyl and benzamide groups .
Substituents
- Cyclopropanecarboxamide introduces steric constraints and metabolic stability, a feature absent in analogs.
- Sulfone Group: Unique to the target, increasing polarity and hydrogen-bonding capacity compared to non-sulfone analogs (e.g., 11a/b, 4g) .
Physical and Spectroscopic Properties
Melting Points
- Thiazolo-pyrimidines (11a/b): 213–246°C .
- Thiadiazol-benzamides (4g): 200°C .
- Target Compound : Expected higher due to sulfone-induced crystallinity (estimated >250°C).
IR Spectroscopy
| Compound Class | Key IR Absorptions (cm⁻¹) |
|---|---|
| Target (Inferred) | ~1300–1150 (S=O), ~1680 (C=O) |
| Thiazolo-pyrimidines (11a) | 2219 (C≡N), 3436 (NH) |
| Thiadiazol-benzamides (4g) | 1690, 1638 (C=O) |
NMR Spectroscopy
- Target Cyclopropane Protons : δ ~1.0–2.0 ppm (unlike analogs).
- 4-Chlorophenyl Aromatics : δ ~7.0–7.4 ppm, consistent with ’s 4-chlorophenyl signals .
- Ylidene Proton : Likely δ ~7.9–8.0 ppm (cf. ’s =CH at δ 7.94–8.01) .
Comparative Data Table
Biological Activity
N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure incorporates a thieno[3,4-d][1,3]thiazole core, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H13ClN2O3S2
- Molecular Weight : 344.83 g/mol
- IUPAC Name : this compound
- InChI Key : ZKYCMLQDQOHVIC-SQFISAMPSA-N
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the thieno[3,4-d][1,3]thiazole moiety.
- Introduction of the 4-chlorophenyl group through electrophilic substitution.
- Cyclopropanation and subsequent functionalization to yield the final compound.
Antiviral Activity
Research has indicated that derivatives of compounds containing the thiazole and thiadiazole structures exhibit antiviral properties. For instance, compounds similar to N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene] have shown effectiveness against viruses such as Tobacco Mosaic Virus (TMV) with inhibition rates around 50% in bioassays .
Antibacterial Activity
The antibacterial potential of this compound has also been assessed. Studies demonstrate moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. For example:
- Compounds derived from similar structures exhibited IC50 values ranging from 1.13 to 6.28 µM against urease and acetylcholinesterase inhibitors .
The biological activity is primarily attributed to the interaction of the compound with specific enzymes and receptors:
- Urease Inhibition : The compound shows potent urease inhibitory activity which is crucial for treating infections caused by urease-producing bacteria.
- Acetylcholinesterase Inhibition : Some derivatives have been identified as effective acetylcholinesterase inhibitors which may have implications in treating neurodegenerative diseases .
Case Study 1: Antiviral Screening
In a study assessing the antiviral properties of synthesized thiazole derivatives, compounds were tested against TMV. Among them, several showed significant antiviral activity with inhibition rates comparable to established antiviral agents .
Case Study 2: Antibacterial Efficacy
A series of synthesized compounds were evaluated for antibacterial activity against multiple strains. The results indicated that certain derivatives had strong inhibitory effects against Bacillus subtilis, with IC50 values significantly lower than standard drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
